molecular formula C19H23N3O3 B2821540 3-{[1-(2-ethoxybenzoyl)piperidin-4-yl]oxy}-6-methylpyridazine CAS No. 1797222-12-8

3-{[1-(2-ethoxybenzoyl)piperidin-4-yl]oxy}-6-methylpyridazine

Cat. No.: B2821540
CAS No.: 1797222-12-8
M. Wt: 341.411
InChI Key: NCLNGLJNBDIGTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[1-(2-ethoxybenzoyl)piperidin-4-yl]oxy}-6-methylpyridazine is a complex organic compound that features a piperidine ring, a pyridazine moiety, and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(2-ethoxybenzoyl)piperidin-4-yl]oxy}-6-methylpyridazine typically involves multiple steps, including the formation of the piperidine ring, the introduction of the pyridazine moiety, and the attachment of the ethoxyphenyl group. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Pyridazine Moiety: This step may involve nucleophilic substitution reactions where a pyridazine derivative is introduced.

    Attachment of the Ethoxyphenyl Group: This can be done using etherification reactions where an ethoxyphenyl halide reacts with the piperidine derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(2-ethoxybenzoyl)piperidin-4-yl]oxy}-6-methylpyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-{[1-(2-ethoxybenzoyl)piperidin-4-yl]oxy}-6-methylpyridazine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.

    Biological Research: The compound can be used to study biological pathways and mechanisms, especially those involving piperidine and pyridazine derivatives.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules or as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of 3-{[1-(2-ethoxybenzoyl)piperidin-4-yl]oxy}-6-methylpyridazine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine and pyridazine moieties may play a crucial role in binding to these targets, modulating their activity, and thereby exerting the compound’s effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2-Methoxyphenyl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone
  • (2-Chlorophenyl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone

Uniqueness

3-{[1-(2-ethoxybenzoyl)piperidin-4-yl]oxy}-6-methylpyridazine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall pharmacological profile compared to similar compounds.

Properties

IUPAC Name

(2-ethoxyphenyl)-[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-3-24-17-7-5-4-6-16(17)19(23)22-12-10-15(11-13-22)25-18-9-8-14(2)20-21-18/h4-9,15H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCLNGLJNBDIGTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCC(CC2)OC3=NN=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.